2-(4-chlorophenoxy)-N-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)acetamide
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Overview
Description
2-(4-chlorophenoxy)-N-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)acetamide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a chlorophenoxy group, a pyrrolidinyl-pyrimidinyl moiety, and an acetamide linkage, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenoxy)-N-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)acetamide typically involves multiple steps:
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Formation of the Chlorophenoxy Intermediate
Starting Material: 4-chlorophenol
Reaction: 4-chlorophenol is reacted with chloroacetic acid in the presence of a base (e.g., sodium hydroxide) to form 2-(4-chlorophenoxy)acetic acid.
Conditions: Reflux in an aqueous medium.
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Synthesis of the Pyrrolidinyl-Pyrimidinyl Intermediate
Starting Material: 4-(pyrrolidin-1-yl)pyrimidine
Reaction: This intermediate is synthesized by reacting 2-chloropyrimidine with pyrrolidine in the presence of a base (e.g., potassium carbonate).
Conditions: Reflux in an organic solvent like dimethylformamide (DMF).
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Coupling Reaction
Starting Materials: 2-(4-chlorophenoxy)acetic acid and 4-(pyrrolidin-1-yl)pyrimidine
Reaction: The two intermediates are coupled using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Conditions: Room temperature in an organic solvent like dichloromethane (DCM).
Industrial Production Methods
For industrial-scale production, the synthesis process is optimized for higher yields and cost-effectiveness. This often involves:
Continuous Flow Chemistry: Enhancing reaction efficiency and scalability.
Automated Synthesis: Using automated reactors to control reaction parameters precisely.
Purification: Employing techniques like crystallization, distillation, and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
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Oxidation
Reagents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Conditions: Acidic or basic medium.
Products: Oxidized derivatives of the chlorophenoxy and pyrimidinyl groups.
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Reduction
Reagents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Conditions: Anhydrous conditions.
Products: Reduced forms of the acetamide and pyrimidinyl groups.
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Substitution
Reagents: Halogenating agents like thionyl chloride (SOCl₂).
Conditions: Reflux in an organic solvent.
Products: Substituted derivatives at the chlorophenoxy or pyrimidinyl positions.
Common Reagents and Conditions
Catalysts: Palladium on carbon (Pd/C) for hydrogenation reactions.
Solvents: Organic solvents like dichloromethane (DCM), dimethylformamide (DMF), and ethanol.
Temperature: Reactions typically occur at room temperature to reflux conditions.
Scientific Research Applications
Chemistry
Catalysis: Used as a ligand in catalytic reactions to enhance reaction rates and selectivity.
Material Science: Incorporated into polymers to improve thermal and mechanical properties.
Biology
Enzyme Inhibition: Acts as an inhibitor for specific enzymes, useful in studying enzyme kinetics and mechanisms.
Protein Binding: Used in assays to study protein-ligand interactions.
Medicine
Drug Development: Potential lead compound for developing new pharmaceuticals targeting specific biological pathways.
Diagnostics: Utilized in diagnostic assays for detecting specific biomolecules.
Industry
Agriculture: Employed in the synthesis of agrochemicals for pest control.
Cosmetics: Incorporated into formulations for its potential bioactive properties.
Mechanism of Action
The mechanism by which 2-(4-chlorophenoxy)-N-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)acetamide exerts its effects involves:
Molecular Targets: Binding to specific proteins or enzymes, altering their activity.
Pathways: Modulating signaling pathways involved in cell growth, apoptosis, or metabolism.
Comparison with Similar Compounds
Similar Compounds
2-(4-chlorophenoxy)acetic acid: Shares the chlorophenoxy group but lacks the pyrimidinyl and pyrrolidinyl moieties.
4-(pyrrolidin-1-yl)pyrimidine: Contains the pyrimidinyl and pyrrolidinyl groups but lacks the chlorophenoxy and acetamide linkages.
Uniqueness
2-(4-chlorophenoxy)-N-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)acetamide is unique due to its combined structural features, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for diverse scientific and industrial applications.
Properties
IUPAC Name |
2-(4-chlorophenoxy)-N-[(4-pyrrolidin-1-ylpyrimidin-2-yl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN4O2/c18-13-3-5-14(6-4-13)24-12-17(23)20-11-15-19-8-7-16(21-15)22-9-1-2-10-22/h3-8H,1-2,9-12H2,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCCKMVOUXSBWMG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC(=NC=C2)CNC(=O)COC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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